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Compound of Interest

Compound Name: 4-Ethyl-2,2-dimethylheptane

Cat. No.: B14544013 Get Quote

An In-depth Technical Guide to the Chemical Properties of 4-Ethyl-2,2-dimethylheptane

Abstract
As a highly branched aliphatic hydrocarbon, 4-Ethyl-2,2-dimethylheptane (C₁₁H₂₄) serves as

a noteworthy subject for detailed physicochemical and spectroscopic analysis. This guide

provides a comprehensive examination of its molecular structure, core chemical properties,

predicted spectroscopic behavior, and typical reactivity. It is intended for researchers and

professionals in organic chemistry and drug development who require a foundational

understanding of non-polar, saturated systems. This document elucidates the causal

relationships between the molecule's specific structural features—such as its quaternary

carbon and chiral center—and its observable properties, offering field-proven insights into its

synthesis, analysis, and handling.

Molecular Structure and Physicochemical Identity
4-Ethyl-2,2-dimethylheptane is a saturated alkane, an isomer of undecane. Its structure is

characterized by a seven-carbon heptane backbone, substituted with two methyl groups at

position 2 and an ethyl group at position 4. This arrangement results in a sterically hindered

and chemically stable molecule.

A key structural feature is the presence of a chiral center at the C4 carbon, meaning 4-Ethyl-
2,2-dimethylheptane can exist as two distinct enantiomers: (R)-4-ethyl-2,2-dimethylheptane
and (S)-4-ethyl-2,2-dimethylheptane.[1] This chirality is crucial in fields like asymmetric

synthesis and stereoselective reactions, although the compound is often handled as a racemic
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mixture. The molecule also contains a quaternary carbon at the C2 position, which significantly

influences its thermal stability and fragmentation patterns in mass spectrometry.

Core Identifiers
Precise identification is critical for regulatory compliance and scientific communication. The

primary identifiers for 4-Ethyl-2,2-dimethylheptane are consolidated below.

Property Value Source(s)

IUPAC Name 4-ethyl-2,2-dimethylheptane [2][3]

CAS Number 62016-46-0 [2][3]

Molecular Formula C₁₁H₂₄ [2][3][4]

Molecular Weight 156.31 g/mol [1][2][3]

Canonical SMILES CCCC(CC)CC(C)(C)C [3]

InChIKey
BJOUMNMMNSZESV-

UHFFFAOYSA-N
[2][3]

Physical Properties
The physical properties of 4-Ethyl-2,2-dimethylheptane are dictated by its branched, non-

polar structure. The branching reduces the surface area available for intermolecular van der

Waals forces compared to its linear isomer, n-undecane, resulting in a lower boiling point.

Property Value Source(s)

Boiling Point 168-168.4 °C [4][5]

Melting Point -57.06 °C (Estimated) [5]

Density 0.7396 g/cm³ [5]

Refractive Index 1.4154 [5]

Spectroscopic Characterization

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b14544013?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=62016-46-0
https://pubchem.ncbi.nlm.nih.gov/compound/4-Ethyl-2_2-dimethylheptane
https://webbook.nist.gov/cgi/cbook.cgi?ID=62016-46-0
https://pubchem.ncbi.nlm.nih.gov/compound/4-Ethyl-2_2-dimethylheptane
https://webbook.nist.gov/cgi/cbook.cgi?ID=62016-46-0
https://pubchem.ncbi.nlm.nih.gov/compound/4-Ethyl-2_2-dimethylheptane
https://chemister.ru/Databases/Chemdatabase/properties-en.php?dbid=1&id=14422
https://pubchem.ncbi.nlm.nih.gov/compound/4S_-4-Ethyl-2_2-dimethylheptane
https://webbook.nist.gov/cgi/cbook.cgi?ID=62016-46-0
https://pubchem.ncbi.nlm.nih.gov/compound/4-Ethyl-2_2-dimethylheptane
https://pubchem.ncbi.nlm.nih.gov/compound/4-Ethyl-2_2-dimethylheptane
https://webbook.nist.gov/cgi/cbook.cgi?ID=62016-46-0
https://pubchem.ncbi.nlm.nih.gov/compound/4-Ethyl-2_2-dimethylheptane
https://www.benchchem.com/product/b14544013?utm_src=pdf-body
https://chemister.ru/Databases/Chemdatabase/properties-en.php?dbid=1&id=14422
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB01471650.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB01471650.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB01471650.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB01471650.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14544013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While specific experimental spectra for 4-Ethyl-2,2-dimethylheptane are not widely published,

its spectroscopic profile can be accurately predicted based on established principles of NMR

and mass spectrometry for alkanes.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the

molecule's asymmetry. Protons on adjacent carbons will exhibit splitting. The nine protons of

the C2-gem-dimethyl groups and the C1 methyl group will appear as a singlet in the highly

shielded upfield region (approx. 0.8-0.9 ppm). The methylene and methine protons will

produce overlapping multiplets in the 1.2-1.4 ppm range. The ethyl group's methyl protons

will appear as a triplet, while its methylene protons will be a quartet.

¹³C NMR Spectroscopy: Due to the molecule's 11 carbon atoms being in chemically non-

equivalent environments, the proton-decoupled ¹³C NMR spectrum is predicted to show 11

distinct signals. The quaternary C2 carbon would appear as a weak signal around 30-35

ppm. The methyl carbons would be found furthest upfield (10-30 ppm), followed by the

methylene carbons (20-40 ppm), and the chiral methine carbon (C4) would be further

downfield.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of alkanes typically results in extensive

fragmentation, often making the molecular ion peak (M⁺) weak or absent. The fragmentation is

driven by the formation of the most stable carbocations.

For 4-Ethyl-2,2-dimethylheptane, the molecular ion peak would be at m/z = 156. The most

significant fragmentation pathway involves the loss of a bulky alkyl group to form a stable

tertiary or secondary carbocation. The cleavage adjacent to the quaternary C2 carbon is highly

favored, leading to the loss of a tert-butyl group (•C(CH₃)₃, 57 Da), resulting in a prominent

peak at m/z = 99. Another likely fragmentation is the loss of an ethyl radical (•CH₂CH₃, 29 Da)

from the C4 position, yielding a peak at m/z = 127.
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Caption: Predicted EI-MS fragmentation of 4-Ethyl-2,2-dimethylheptane.

Chemical Reactivity and Stability
As a saturated alkane, 4-Ethyl-2,2-dimethylheptane is generally unreactive. Its C-C and C-H

bonds are strong and non-polar, making it resistant to acids, bases, and most mild oxidizing

and reducing agents. Its reactivity is primarily confined to high-energy processes such as

combustion and free-radical halogenation.[7]

Combustion
In the presence of sufficient oxygen, it undergoes complete combustion to produce carbon

dioxide and water, a highly exothermic reaction that is fundamental to its application in fuels.

C₁₁H₂₄ + 17 O₂ → 11 CO₂ + 12 H₂O + Heat

Free-Radical Halogenation
In the presence of UV light or high temperatures, alkanes react with halogens (e.g., Cl₂, Br₂)

via a free-radical chain mechanism.[7] The reaction proceeds through initiation, propagation,

and termination steps. Halogenation of 4-Ethyl-2,2-dimethylheptane would yield a mixture of

monochlorinated isomers, with the substitution selectivity favoring the tertiary hydrogen at the

C4 position due to the greater stability of the resulting tertiary radical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b14544013?utm_src=pdf-body-img
https://www.benchchem.com/product/b14544013?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14544013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. (4S)-4-ethyl-2,2-dimethylheptane | C11H24 | CID 141766481 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. 4-ethyl-2,2-dimethylheptane [webbook.nist.gov]

3. 4-Ethyl-2,2-dimethylheptane | C11H24 | CID 19985550 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. 4-ethyl-2,2-dimethylheptane [chemister.ru]

5. 2,2-dimethyl-4-ethylheptane [chemicalbook.com]

6. Alkane - Wikipedia [en.wikipedia.org]

7. Buy 4-Ethyl-2,3-dimethylheptane | 61868-22-2 [smolecule.com]

To cite this document: BenchChem. [4-Ethyl-2,2-dimethylheptane chemical properties].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14544013#4-ethyl-2-2-dimethylheptane-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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